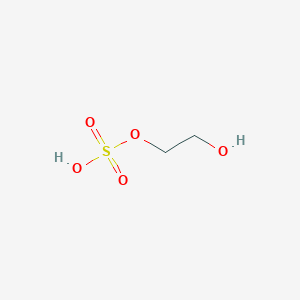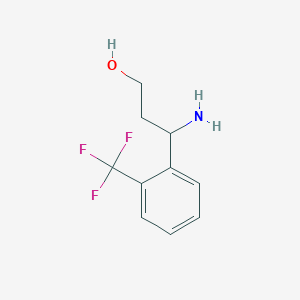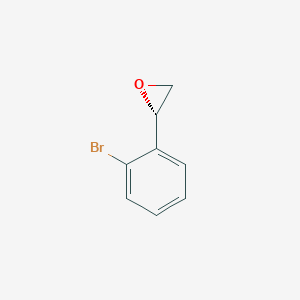
(2R)-2-(2-bromophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-bromophenyl)oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a bromophenyl group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-bromophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2-bromophenyl)ethene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(2-bromophenyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, such as water, alcohols, or amines, resulting in the formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Ring-Opening Reactions: Acidic or basic conditions using catalysts like sulfuric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Ring-Opening Reactions: Formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: Formation of ketones, carboxylic acids, or alcohols.
Scientific Research Applications
(2R)-2-(2-bromophenyl)oxirane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used to study the reactivity and mechanism of epoxide-containing molecules in biological systems.
Material Science: It is employed in the development of new materials, such as polymers and resins, due to its reactive oxirane ring.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of (2R)-2-(2-bromophenyl)oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the modification of biological molecules. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
(2S)-2-(2-bromophenyl)oxirane: The enantiomer of (2R)-2-(2-bromophenyl)oxirane, which has similar reactivity but different stereochemistry.
(2R)-2-(2-chlorophenyl)oxirane: A similar compound with a chlorine atom instead of a bromine atom, which affects its reactivity and physical properties.
(2R)-2-(2-fluorophenyl)oxirane: A compound with a fluorine atom, which has different electronic effects compared to bromine.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom is larger and more polarizable than chlorine or fluorine, leading to different reaction pathways and products .
Properties
Molecular Formula |
C8H7BrO |
|---|---|
Molecular Weight |
199.04 g/mol |
IUPAC Name |
(2R)-2-(2-bromophenyl)oxirane |
InChI |
InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 |
InChI Key |
ZHYZZBGVWDYSEW-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CC=CC=C2Br |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


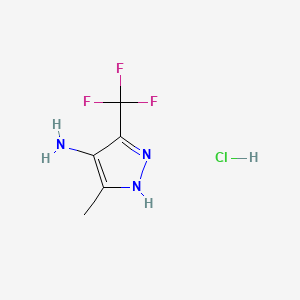
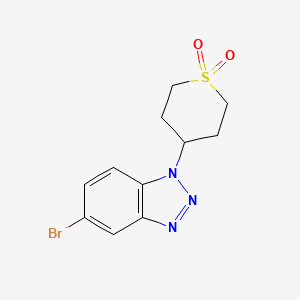
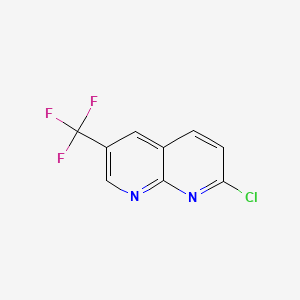

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)
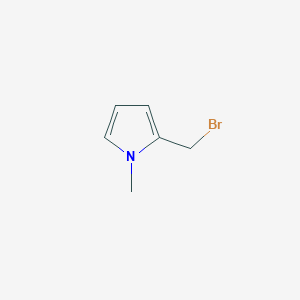
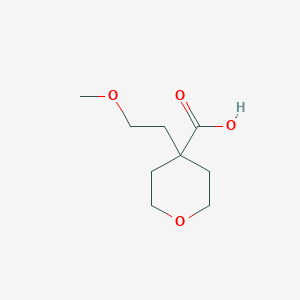
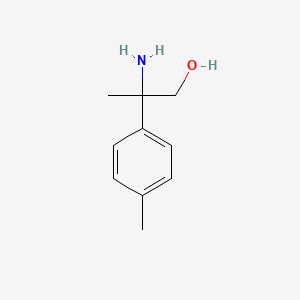
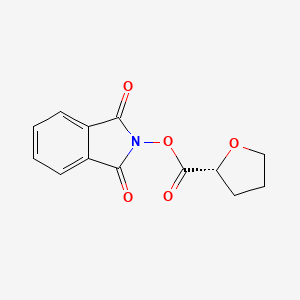
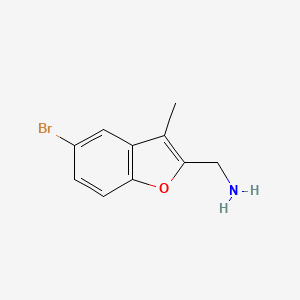
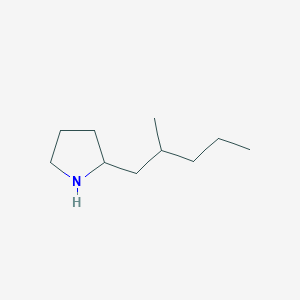
![(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B13557915.png)
